molecular formula C12H22N2O3 B1437112 2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide CAS No. 603111-75-7

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide

Cat. No.: B1437112
CAS No.: 603111-75-7
M. Wt: 242.31 g/mol
InChI Key: KJQMSIKDNXUVQD-UHFFFAOYSA-N
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Description

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Cyclohexyl-N-((2-hydroxyethyl)glycyl)acetamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with glycoproteins and carbohydrate-based surfactants, which are essential in various biochemical processes . The nature of these interactions involves binding to specific sites on the enzymes or proteins, thereby influencing their activity and stability.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it impacts cell signaling pathways by interacting with specific receptors on the cell surface, thereby altering the downstream signaling cascades.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their activity . This binding interaction is crucial for its biochemical effects, as it determines the overall impact on cellular processes. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, toxic or adverse effects may be observed. Threshold effects have been identified, indicating the optimal dosage range for achieving the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s involvement in these pathways is crucial for its overall biochemical effects, as it influences the production and utilization of key metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport mechanism ensures that this compound reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization ensures that this compound interacts with the appropriate biomolecules and exerts its effects in the correct cellular context.

Properties

IUPAC Name

2-cyclohexyl-N-[2-(2-hydroxyethylamino)acetyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c15-7-6-13-9-12(17)14-11(16)8-10-4-2-1-3-5-10/h10,13,15H,1-9H2,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQMSIKDNXUVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.